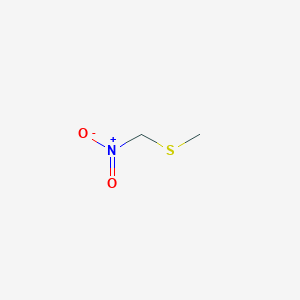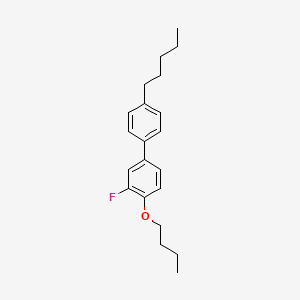
4-Butoxy-3-fluoro-4'-pentyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of butoxy and pentyl groups attached to the biphenyl core, along with a fluorine atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butoxy-3-fluoro-1,1’-biphenyl
- 4-Pentyl-3-fluoro-1,1’-biphenyl
- 4-Butoxy-4’-pentyl-1,1’-biphenyl
Uniqueness
4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl is unique due to the specific combination of functional groups attached to the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
88607-05-0 |
|---|---|
Fórmula molecular |
C21H27FO |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-butoxy-2-fluoro-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C21H27FO/c1-3-5-7-8-17-9-11-18(12-10-17)19-13-14-21(20(22)16-19)23-15-6-4-2/h9-14,16H,3-8,15H2,1-2H3 |
Clave InChI |
JGHCQAXHCFLZTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
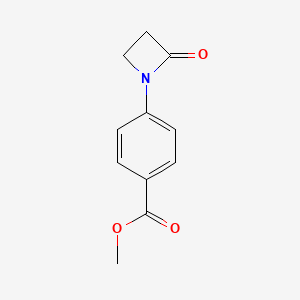
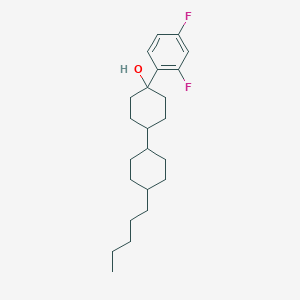
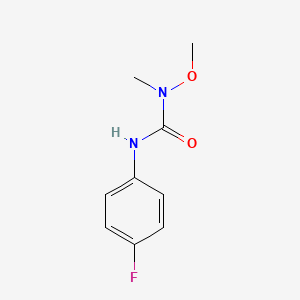
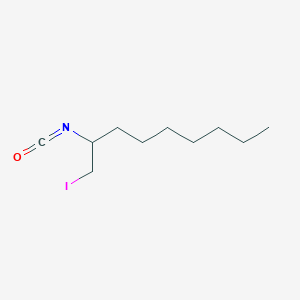
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)

![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
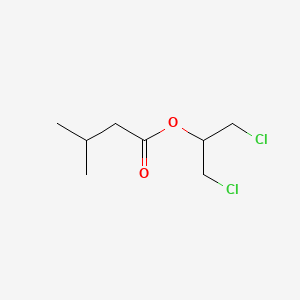
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)

![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)

